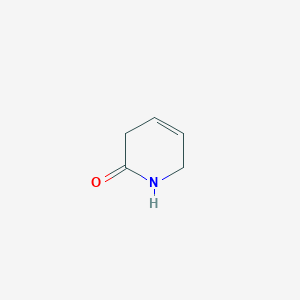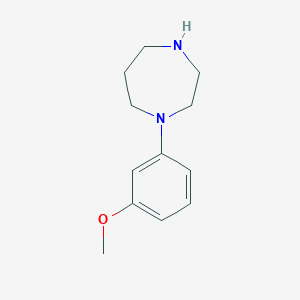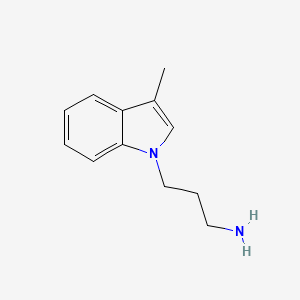![molecular formula C25H16O4 B3054862 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol CAS No. 622011-33-0](/img/structure/B3054862.png)
9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol
Descripción general
Descripción
9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetrol is a polyfluorene compound characterized by a spiro linkage between two fluorene units. This unique structure imparts significant thermal and chemical stability, making it a valuable material in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetrol typically involves the oxidative coupling of fluorene derivatives. One common method employs an iron(III) chloride (FeCl₃) mediator to facilitate the oxidative polymerization of fluorene . The reaction is carried out under an inert atmosphere, often in the presence of a solvent like dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetrol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield hydrofluorene derivatives.
Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, and sulfonation can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated, nitrated, and sulfonated fluorenes.
Aplicaciones Científicas De Investigación
9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetrol has diverse applications in scientific research:
Chemistry: Used in the synthesis of conjugated microporous polymers for gas absorption.
Biology: Investigated for its potential in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored as a component in drug delivery systems and photodynamic therapy.
Industry: Utilized in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetrol is primarily related to its electronic properties. The spiro linkage creates a rigid, three-dimensional structure that enhances charge transport and stability. This makes it an effective material for use in electronic devices, where it acts as a hole-transporting material .
Comparación Con Compuestos Similares
Similar Compounds
9,9’-Spirobifluorene: Similar in structure but lacks the hydroxyl groups present in 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetrol.
9,9’-Spirobi[9H-fluorene]-2,2’,7,7’-tetrol: Another derivative with hydroxyl groups at different positions.
Uniqueness
The presence of hydroxyl groups in 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetrol enhances its solubility in organic solvents and its ability to form hydrogen bonds, which can be advantageous in certain applications .
Propiedades
IUPAC Name |
9,9'-spirobi[fluorene]-3,3',6,6'-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O4/c26-13-1-5-21-17(9-13)18-10-14(27)2-6-22(18)25(21)23-7-3-15(28)11-19(23)20-12-16(29)4-8-24(20)25/h1-12,26-29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSXSNVPSMSOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(C24C5=C(C=C(C=C5)O)C6=C4C=CC(=C6)O)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477611 | |
| Record name | 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622011-33-0 | |
| Record name | 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid](/img/structure/B3054801.png)

